molecular formula C19H14ClN3O3 B8615752 methyl 1-(3-chlorophenyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

methyl 1-(3-chlorophenyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B8615752
M. Wt: 367.8 g/mol
InChI Key: BTEOHDGGHGSDQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(3-chlorophenyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a useful research compound. Its molecular formula is C19H14ClN3O3 and its molecular weight is 367.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H14ClN3O3

Molecular Weight

367.8 g/mol

IUPAC Name

methyl 1-(3-chlorophenyl)-6-(furan-2-yl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C19H14ClN3O3/c1-11-17-14(19(24)25-2)10-15(16-7-4-8-26-16)21-18(17)23(22-11)13-6-3-5-12(20)9-13/h3-10H,1-2H3

InChI Key

BTEOHDGGHGSDQH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)OC)C4=CC(=CC=C4)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

(see, e.g., Volochnyuk, D. M., et al., J Comb Chem 2010, 12, 510-7). A solution of 22 (306 mg, 1.47 mmol) and 20 (295 mg, 1.50 mmol) in glacial AcOH (10 mL) was heated to reflux for 3 h. When the reaction mixture was cooled down to room temperature, yellow precipitates formed which were filtered and washed with H2O. Filtercake was placed in a vacuum oven to give the title compound (470 mg, 87%) as a yellow solid. 1H NMR (500 MHz, CDCl3) δ 8.48 (s, 1H), 8.29 (d, J=9.1 Hz, 1H), 8.06 (s, 1H), 7.62 (s, 1H), 7.43 (t, J=8.1 Hz, 1H), 7.28-7.23 (m, 2H), 6.63-6.59 (m, 1H), 4.06 (s, 3H), 2.75 (s, 3H). 13C NMR (125 MHz, CDCl3) δ 165.53, 152.95, 151.82, 148.42, 144.43, 143.32, 140.31, 134.59, 133.91, 129.93, 125.41, 120.77, 118.52, 113.87, 112.57, 112.24, 110.94, 52.73, 16.21.
Name
Quantity
306 mg
Type
reactant
Reaction Step One
Name
Quantity
295 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
87%

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